

N-(3-Mercapto-2-methylpropanoyl)glycine-d5

CAS number lookup

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Compound of Interest

Compound Name:	<i>N-(3-Mercapto-2-methylpropanoyl)glycine-d5</i>
Cat. No.:	B562841

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Technical Guide: N-(3-Mercapto-2-methylpropanoyl)glycine-d5

CAS Number: 1184993-97-2

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is a deuterated analog of Tiopronin, a thiol-containing drug.^[1] It is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic research to ensure high accuracy and precision in the quantification of Tiopronin in biological matrices.^[1] The deuterium labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[1]

This technical guide provides an in-depth overview of **N-(3-Mercapto-2-methylpropanoyl)glycine-d5**, focusing on the properties and applications of its non-deuterated counterpart, Tiopronin. Due to the limited availability of specific experimental data for the d5-labeled compound, this document infers its scientific applications from the extensive research conducted on Tiopronin.

Chemical and Physical Properties

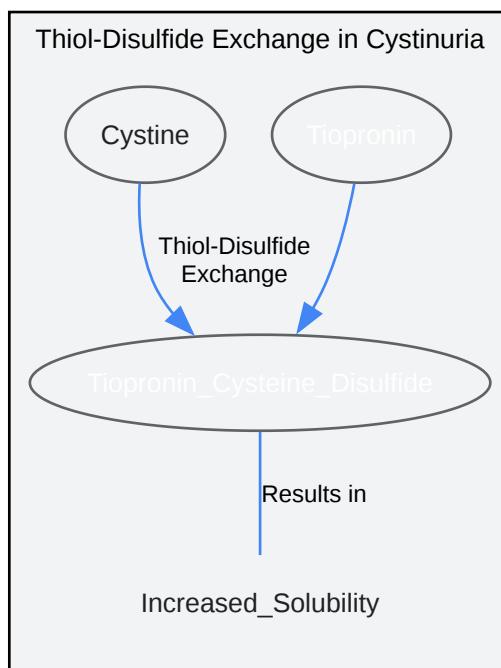
Property	Value
CAS Number	1184993-97-2
Molecular Formula	C ₆ H ₆ D ₅ NO ₃ S
Molecular Weight	182.25 g/mol
Synonyms	Tiopronin-d5
Appearance	Inquire with supplier
Solubility	Inquire with supplier

Mechanism of Action (Inferred from Tiopronin)

The primary therapeutic application of Tiopronin is in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.^[2] The mechanism of action is a thiol-disulfide exchange with cystine.^{[2][3][4][5]} Tiopronin's free thiol group cleaves the disulfide bond in the sparingly soluble cystine molecule, forming a more water-soluble mixed disulfide of tiopronin-cysteine.^{[2][3][4][5]} This reaction reduces the overall concentration of free cystine in the urine, thereby preventing its crystallization and the formation of stones.^{[2][5]}

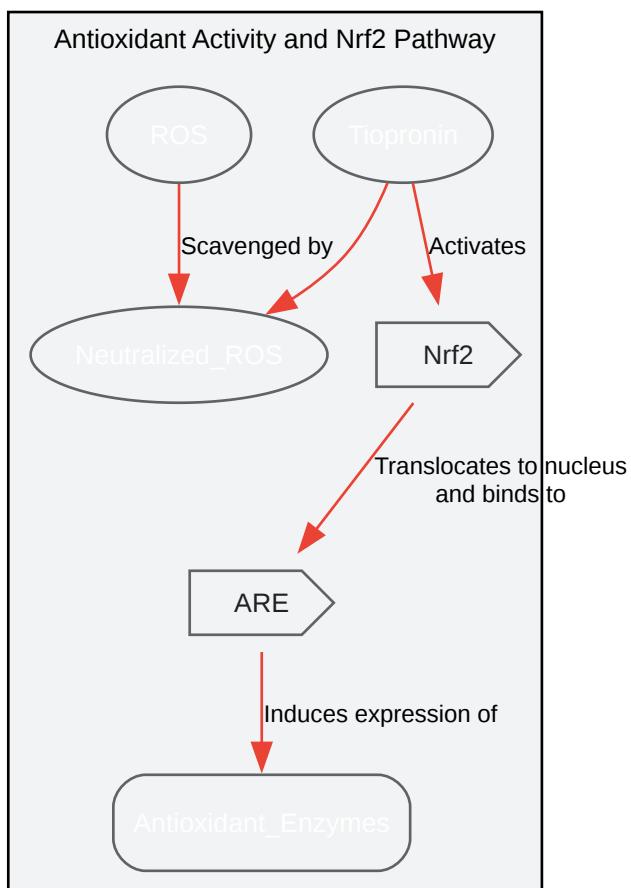
Additionally, Tiopronin exhibits antioxidant properties by scavenging reactive oxygen species (ROS).^{[2][6]} This action is attributed to its thiol group, which can neutralize free radicals and protect tissues from oxidative damage.^{[2][6]} This antioxidant activity may also involve the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Signaling Pathway Diagrams



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Mechanism of Tiopronin in Cystinuria



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Antioxidant Mechanism of Tiopronin

Pharmacokinetic Data (Tiopronin)

The use of deuterated internal standards like **N-(3-Mercapto-2-methylpropanoyl)glycine-d5** is crucial for accurate pharmacokinetic studies of Tiopronin.^[1] Below is a summary of pharmacokinetic parameters for orally administered Tiopronin in healthy subjects.

Parameter	Value	Reference
Time to Maximum Concentration (Cmax)	3-6 hours	[2]
Terminal Half-life (total Tiopronin)	~53 hours	[2]
Terminal Half-life (unbound Tiopronin)	~1.8 hours	[2]
Mean Residence Time (total Tiopronin)	~58 hours	[2]
Mean Residence Time (unbound Tiopronin)	~6 hours	[2]
Absolute Bioavailability	~63%	[2]
Bioavailability from Urinary Excretion	~47%	[2]

Note: These values can vary depending on the specific study design, dosage, and patient population.

Experimental Protocols (Inferred from Tiopronin)

The following are generalized experimental protocols for assessing the efficacy and properties of Tiopronin. These can be adapted for studies involving **N-(3-Mercapto-2-methylpropanoyl)glycine-d5** as an internal standard.

Protocol 1: In Vitro Cystine Solubility Assay

This protocol is adapted from methods used to measure the effect of Tiopronin on cystine solubility in urine.[4][5]

Objective: To determine the in vitro efficacy of a compound in dissolving cystine.

Materials:

- Cystine crystals
- Artificial or patient urine samples
- Tiopronin or test compound solution (at various concentrations)
- Phosphate buffer (0.1 M, pH 7.4)
- Sodium cyanide solution (10% w/v)
- Sodium nitroprusside reagent
- 96-well microplates
- Incubator (37°C)
- Centrifuge
- Spectrophotometer

Procedure:

- Add a known amount of cystine crystals to tubes containing urine samples.
- Add the test compound solution to achieve the desired final concentrations.
- Incubate the samples at 37°C with constant stirring for various time points (e.g., 0, 1, 6, 12, 24, 48 hours).
- After incubation, centrifuge the samples to pellet the undissolved cystine.
- Carefully remove the supernatant.
- To determine the amount of dissolved cystine, a colorimetric assay using sodium nitroprusside can be performed on the supernatant.
 - In a 96-well plate, mix a sample of the supernatant with phosphate buffer and sodium cyanide solution.

- Incubate at room temperature.
- Add sodium nitroprusside reagent and measure the absorbance at the appropriate wavelength.
- Calculate the concentration of dissolved cystine by comparing the absorbance to a standard curve.

Protocol 2: Quantitative Analysis of Tiopronin in Human Plasma using LC-MS/MS

This protocol describes a typical bioanalytical method for quantifying Tiopronin in plasma, using **N-(3-Mercapto-2-methylpropanoyl)glycine-d5** as an internal standard.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Objective: To accurately measure the concentration of Tiopronin in human plasma samples.

Materials:

- Human plasma samples
- Tiopronin analytical standard
- **N-(3-Mercapto-2-methylpropanoyl)glycine-d5** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- 1,4-dithiothreitol (DTT) for reduction of disulfide bonds
- LC-MS/MS system with a C18 column

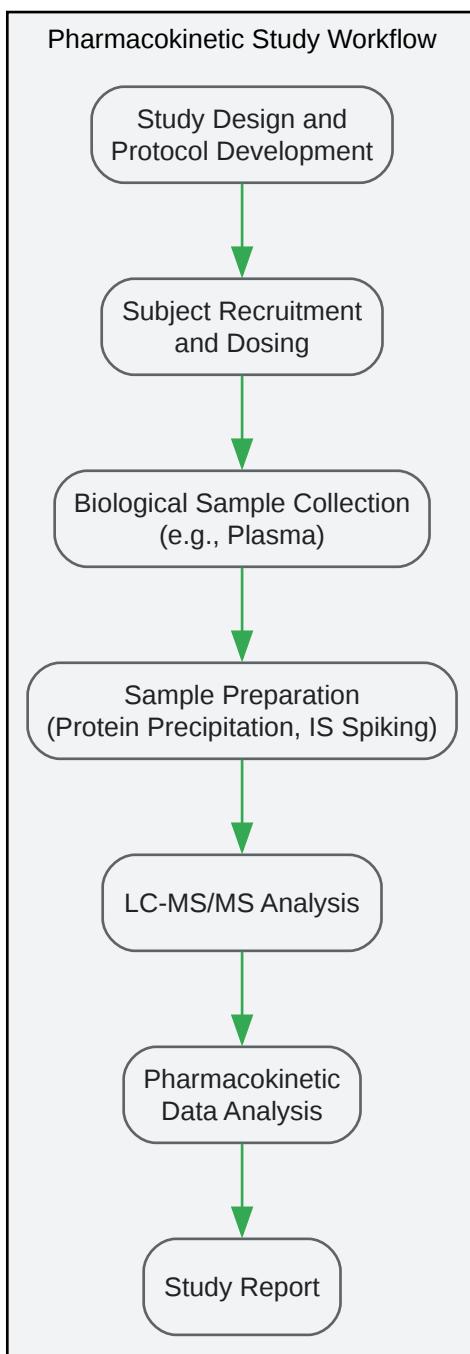
Procedure:

- Sample Preparation:
 - Thaw plasma samples to room temperature.

- To release Tiopronin from disulfide bonds, add a reducing agent like DTT.
- Spike the samples with a known concentration of the internal standard, **N-(3-Mercapto-2-methylpropanoyl)glycine-d5**.
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

- LC-MS/MS Analysis:
 - Inject the prepared sample onto the LC-MS/MS system.
 - Separate the analyte and internal standard using a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid).
 - Detect and quantify Tiopronin and its deuterated internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Determine the concentration of Tiopronin in the plasma samples by comparing the peak area ratios to a calibration curve prepared in the same biological matrix.

Experimental Workflow Diagram



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Workflow for a Tiopronin Pharmacokinetic Study

Disclaimer

This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. All

laboratory work should be conducted in accordance with established safety guidelines and regulations. The information regarding the mechanism of action and experimental use is based on the non-deuterated compound, Tiopronin, and is provided for illustrative purposes for **N-(3-Mercapto-2-methylpropanoyl)glycine-d5**.

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